molecular formula C22H20LiO13 B1674883 Lithium Carmine CAS No. 12772-56-4

Lithium Carmine

Cat. No.: B1674883
CAS No.: 12772-56-4
M. Wt: 498.3 g/mol
InChI Key: FQAHFXYMCYKLLG-OUOFDBQOSA-M
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Description

Lithium Carmine is a compound known for its distinctive carmine red color, which is particularly evident during flame tests. This compound is a lithium salt of carminic acid, a natural dye derived from the cochineal insect. The carmine red color is due to the emission spectrum of lithium ions when they are excited by thermal energy .

Preparation Methods

Synthetic Routes and Reaction Conditions: Lithium Carmine can be synthesized by reacting carminic acid with lithium hydroxide. The reaction typically involves dissolving carminic acid in water and then adding lithium hydroxide slowly while stirring. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound.

Industrial Production Methods: In industrial settings, the production of this compound involves the extraction of carminic acid from cochineal insects, followed by its reaction with lithium hydroxide. The process includes several purification steps to ensure the quality and purity of the final product. The reaction conditions are carefully controlled to optimize yield and minimize impurities .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly when exposed to strong oxidizing agents.

    Reduction: It can also be reduced under specific conditions, although this is less common.

    Substitution: this compound can participate in substitution reactions, where the lithium ion is replaced by another cation.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride.

    Substitution: Various metal salts can be used to replace the lithium ion.

Major Products Formed:

Scientific Research Applications

Lithium Carmine has several applications in scientific research:

Mechanism of Action

The mechanism of action of Lithium Carmine involves its interaction with specific molecular targets and pathways. In biological systems, it binds to cellular components, allowing for the visualization of structures during staining procedures. The lithium ion can also influence various biochemical pathways, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

    Sodium Carmine: Another carmine salt, but with sodium instead of lithium.

    Potassium Carmine: Similar to Lithium Carmine but contains potassium.

    Calcium Carmine: A carmine salt with calcium.

Comparison:

This compound stands out due to its unique properties and wide range of applications, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

lithium;3,5,6,8-tetrahydroxy-1-methyl-9,10-dioxo-7-[(2S,3R,4R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]anthracene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20O13.Li/c1-4-8-5(2-6(24)9(4)22(33)34)13(25)10-11(15(8)27)16(28)12(18(30)17(10)29)21-20(32)19(31)14(26)7(3-23)35-21;/h2,7,14,19-21,23-24,26,28-32H,3H2,1H3,(H,33,34);/q;+1/p-1/t7?,14-,19+,20-,21+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOMSROTYBUUQNI-AEXMGWOMSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC1=C2C(=CC(=C1C(=O)[O-])O)C(=O)C3=C(C2=O)C(=C(C(=C3O)O)C4C(C(C(C(O4)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[Li+].CC1=C2C(=CC(=C1C(=O)[O-])O)C(=O)C3=C(C2=O)C(=C(C(=C3O)O)[C@H]4[C@@H]([C@H]([C@@H](C(O4)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19LiO13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12772-56-4
Record name Lithium Carmine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012772564
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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